Levofloxacin impurity 4
Description
Levofloxacin Impurity 4, identified as the (R)-enantiomer of Levofloxacin, is a chiral impurity arising during the synthesis of the active pharmaceutical ingredient (API). Structurally, it shares the molecular formula C₁₈H₂₀FN₃O₄ with Levofloxacin but differs in spatial configuration at the chiral center, leading to distinct physicochemical and pharmacological properties .
Properties
Molecular Formula |
C23H30FN5O3 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(2S)-7-fluoro-2-methyl-11-(4-methylpiperazine-1-carbonyl)-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraen-10-one |
InChI |
InChI=1S/C23H30FN5O3/c1-15-14-32-22-19-16(12-18(24)20(22)27-8-4-25(2)5-9-27)21(30)17(13-29(15)19)23(31)28-10-6-26(3)7-11-28/h12-13,15H,4-11,14H2,1-3H3/t15-/m0/s1 |
InChI Key |
CKBDMHVQWLNXOV-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)N5CCN(CC5)C |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)N5CCN(CC5)C |
Origin of Product |
United States |
Preparation Methods
The preparation of levofloxacin impurity 4 involves several synthetic routes. One method includes the reflux of levofloxacin carboxylic acid, N-methylethylenediamine hydrochloride, and triethylamine in dimethylsulfoxide. This mixture is then subjected to column chromatography to obtain this compound with high purity . Another method involves a substitution reaction using sodium methyl mercaptide followed by a reduction reaction in the presence of hydrogen and a catalyst . These methods are characterized by their simplicity, high yield, and environmental friendliness.
Chemical Reactions Analysis
Levofloxacin impurity 4 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products.
Reduction: Reduction reactions can be performed using hydrogen and a suitable catalyst.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like sodium methyl mercaptide.
Common reagents used in these reactions include ammonium acetate, cupric sulfate pentahydrate, and L-isoleucine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Identification and Analysis of Levofloxacin Impurity 4
Case Study 1: Stability Assessment
A comprehensive study assessed the stability of levofloxacin under various stress conditions (acidic, alkaline, oxidative). The results indicated that levofloxacin is particularly sensitive to acidic conditions, leading to the formation of several degradation products, including impurity 4. The study emphasized the importance of monitoring these impurities to ensure drug quality throughout its shelf life .
Case Study 2: Quality Evaluation Across Formulations
Another investigation analyzed levofloxacin formulations from different manufacturers to evaluate the levels of impurities. It was found that formulations from three plants maintained impurity levels below the acceptable threshold (<0.01%), while others exhibited significantly higher levels of impurity 4. This variability highlights the necessity for stringent quality control measures in pharmaceutical production .
Regulatory Considerations
The International Conference on Harmonisation (ICH) guidelines stipulate that any impurity present at levels greater than 0.1% must be identified and characterized when the maximum daily dose is ≤2 g/day. This regulation underscores the importance of monitoring this compound in commercial formulations to comply with safety standards .
Mechanism of Action
Comparison with Similar Compounds
Key Characteristics:
- Synthesis : Produced during the racemization process of Levofloxacin synthesis, often due to incomplete stereochemical control .
- Detection : Optimized using a chiral HPLC method with a Chiralcel column , achieving a resolution of 2.8 and retention time of 13.6 minutes .
- Quantification : Limit of quantification (LOQ) for the chiral impurity is 0.000073 mg/mL , ensuring precise measurement even at trace levels .
- Concentration in API : Found at 0.28% in commercial Levofloxacin batches, adhering to regulatory thresholds for impurities .
Comparison with Similar Compounds
Levofloxacin Impurity 4 is one of several structurally related impurities. Below is a detailed comparison with other critical impurities:
Table 1: Structural and Analytical Comparison of Levofloxacin Impurities
Key Findings:
Structural Differentiation: The R-enantiomer (Impurity 4) is stereoisomeric, while Descarboxy Levofloxacin lacks the carboxylic acid group. Levofloxacin N-oxide contains an additional oxygen atom, altering its antibacterial inactivity . N-Nitroso Levofloxacin includes a nitroso group, raising genotoxicity concerns despite regulatory compliance .
Analytical Challenges :
- The R-enantiomer requires chiral separation due to identical molecular weight to Levofloxacin, whereas Descarboxy and N-oxide impurities are resolved via reverse-phase HPLC .
- UV interference occurs with high concentrations of Levofloxacin, necessitating dilution for accurate impurity quantification .
Toxicity and Regulatory Status: Impurity 4 and Descarboxy Levofloxacin are classified as non-genotoxic, aligning with ICH Q3A/B guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
